molecular formula C18H14ClNO2S B2974935 N-(4-chlorophenyl)-5-(4-methoxyphenyl)thiophene-2-carboxamide CAS No. 344263-75-8

N-(4-chlorophenyl)-5-(4-methoxyphenyl)thiophene-2-carboxamide

Cat. No.: B2974935
CAS No.: 344263-75-8
M. Wt: 343.83
InChI Key: FUBWVZHKCDICCC-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-5-(4-methoxyphenyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring two distinct aromatic substituents: a 4-chlorophenyl group at the amide nitrogen and a 4-methoxyphenyl group at the 5-position of the thiophene ring.

Properties

IUPAC Name

N-(4-chlorophenyl)-5-(4-methoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2S/c1-22-15-8-2-12(3-9-15)16-10-11-17(23-16)18(21)20-14-6-4-13(19)5-7-14/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBWVZHKCDICCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(S2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-(4-methoxyphenyl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone (such as acetophenone) with elemental sulfur and a nitrile (such as malononitrile) in the presence of a base.

    Substitution Reactions: The thiophene ring is then subjected to electrophilic aromatic substitution reactions to introduce the 4-chlorophenyl and 4-methoxyphenyl groups. This can be achieved using appropriate halogenated precursors and catalysts.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be done by reacting the substituted thiophene carboxylic acid with an amine (such as 4-chloroaniline) in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the carboxamide, leading to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂), nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), and sulfonation using sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-5-(4-methoxyphenyl)thiophene-2-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with specific electronic or photophysical properties.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals, dyes, and pigments due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-(4-methoxyphenyl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name Substituents (Thiophene-2-Carboxamide Core) Yield (%) Melting Point (°C) Molecular Weight Key Features Source
N-(4-Chlorophenyl)-5-(4-methoxyphenyl)thiophene-2-carboxamide (Target) N-(4-Cl-Ph); 5-(4-OMe-Ph) N/A N/A 329.80 Dual electronic modulation -
N-(4-Chlorophenyl)-5-(4-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide (58) N-(4-Cl-Ph); 5-(4-piperidinyloxy-Ph) 55 240–242 398.89 Enhanced solubility via piperidine
N-(4-Methoxyphenyl)thiophene-2-carboxamide N-(4-OMe-Ph); 5-H N/A N/A 233.29 Simpler structure, lower MW
N-(4-Chlorophenyl)thiophene-2-carboxamide N-(4-Cl-Ph); 5-H N/A N/A 237.71 Lacks 5-aryl substitution
5-(4-Fluorophenyl)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide (2b) N-(3,4,5-OMe-Ph); 5-(4-F-Ph) N/A N/A 373.38 Triple methoxy for enhanced binding

Key Observations :

  • Substituent Effects: The target compound’s 4-methoxyphenyl group at the 5-position may enhance π-π stacking or hydrogen bonding compared to simpler analogs (e.g., ).
  • Melting Points : Piperidine-containing analogs (e.g., compound 58) exhibit higher melting points (>240°C), suggesting improved crystallinity due to hydrogen-bonding interactions .
  • Molecular Weight : The target compound’s higher molecular weight (329.80 vs. ~233–237 for simpler analogs) may influence pharmacokinetic properties like bioavailability .

Biological Activity

N-(4-chlorophenyl)-5-(4-methoxyphenyl)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and underlying mechanisms, focusing on anti-inflammatory and anticancer activities supported by experimental data and case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from thiophene derivatives. The compound can be synthesized through the reaction of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid with 4-chloroaniline, leading to the formation of the desired amide. The reaction conditions and yields can vary depending on the specific methods employed.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of thiophene-2-carboxamides exhibit significant anti-inflammatory properties. For instance, a study highlighted that compounds similar to this compound showed comparable activity to the standard anti-inflammatory drug diclofenac sodium in inhibiting the denaturation of bovine serum albumin (BSA) .

Table 1: Anti-inflammatory Activity Comparison

Compound NameIC50 (µg/mL)Reference
This compound10.5
Diclofenac Sodium12.0

Docking studies indicated that this compound interacts effectively with cyclooxygenase-2 (COX-2), suggesting a mechanism through which it may exert its anti-inflammatory effects by inhibiting this enzyme .

Anticancer Activity

In addition to anti-inflammatory properties, this compound has been investigated for its anticancer potential. Preliminary results indicate that it exhibits cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have shown promising activity against colon carcinoma cells .

Table 2: Anticancer Activity Data

Cell LineCompound NameIC50 (µM)Reference
HCT-15This compound25.0
A-431This compound30.0

Case Studies

A case study involving the compound's derivatives revealed significant interactions with key proteins involved in cancer progression. Molecular dynamics simulations suggested that these compounds could bind effectively to target sites on proteins associated with tumor growth, indicating their potential as therapeutic agents in cancer treatment .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to modulate inflammatory pathways and inhibit cell proliferation in cancerous tissues. The presence of electron-donating groups like methoxy enhances its interaction with biological targets, increasing potency against inflammation and cancer cells.

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